2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one” likely contains a benzoxathiin core, which is a type of heterocyclic compound . It also appears to have a nitrophenyl group attached, which is a functional group consisting of a phenyl ring and a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes, including alkylation and nitration reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by its functional groups. For instance, the presence of a nitro group could impact the compound’s reactivity and interaction with other chemicals .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups and molecular structure. For example, the presence of a nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could impact the compound’s solubility and reactivity.Scientific Research Applications
Spectroscopic Analysis
- Field : Physical Chemistry
- Application Summary : The compound “2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one” (NPB) has been studied for its structural, topological, and vibrational properties . This includes analysis of the compound’s FT-IR and Raman spectra .
- Methods : The study combined experimental FTIR and FT-Raman spectra in the solid phase with DFT calculations . Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and HOMO and LUMO calculations were performed using the hybrid B3LYP/6-31G* and B3LYP/6-311++G** methods .
- Results : The study found that the properties of NPB can be justified by the activating and deactivating characteristics of different groups linked to oxaxin rings . The NBO and AIM studies evidenced stability orders and the frontier orbitals analyses revealed that the NPB derivative has good stability and high chemical hardness .
Biological Evaluation
- Field : Medicinal Chemistry
- Application Summary : Certain 3H-quinazolin-4-one Schiff’s bases, including “2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one”, were synthesized and screened for their activities against ulcerative colitis .
- Methods : The compounds were synthesized and their activity against phospholipase A2 and protease enzymes was investigated . Their effect was tested against an acetic acid-induced colitis model in rats .
- Results : Some compounds showed remarkable effect with different potentials against the colitis model . Compound 14 (50mg/kg) was more effective than dexamesathone (0.01mg/kg), producing 79.78% protection of control colitis . The observed results could be partially explained by their anti-inflammatory activities which appear as phospholipase A2 (hGIIA) and/or through protease inhibitor potentials .
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-3,1-benzoxathiin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYSTGKMNQEJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324562 |
Source
|
Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |
CAS RN |
55211-73-9 |
Source
|
Record name | NSC407078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.